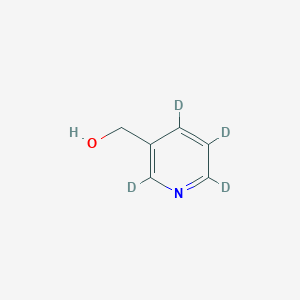

3-Pyridine-methanol-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4,5,6-tetradeuteriopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVNTPHUGQQHK-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442959 | |

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258854-74-9 | |

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyridine-methanol-d4: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Modern Research

Stable isotope-labeled compounds are powerful tools in scientific research, enabling precise tracking of molecules in complex biological and chemical systems.[1][2] Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safe for a wide range of applications, including clinical studies.[3][4] 3-Pyridine-methanol-d4, a deuterated analog of 3-Pyridinemethanol, serves as a valuable tracer in various research fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[5][6] The substitution of four hydrogen atoms with deuterium on the pyridine ring provides a distinct mass signature, allowing for its unambiguous detection and quantification by mass spectrometry. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications in scientific research, and key experimental considerations for its use.

Chemical Identity and Physical Properties

Chemical Structure:

Caption: Chemical structure and identifiers for this compound.

Physicochemical Properties:

The following table summarizes the known physical and chemical properties of this compound. Where specific data for the deuterated compound is unavailable, data for the non-deuterated analog, 3-Pyridinemethanol (CAS 100-55-0), is provided as a close approximation, as isotopic labeling generally has a minimal effect on these bulk properties.[3]

| Property | Value | Source |

| Physical Description | Brown oil | [7][8] |

| Solubility | Soluble in Chloroform | [7] |

| Boiling Point | 154 °C at 28 mmHg (for non-deuterated) | |

| Density | 1.124 g/mL at 25 °C (for non-deuterated) | |

| Refractive Index | n20/D 1.545 (for non-deuterated) | |

| Storage | 2-8°C, Refrigerator | [8] |

Synthesis of this compound

Plausible Synthetic Route:

Caption: A plausible synthetic workflow for this compound.

The synthesis would likely start with a commercially available deuterated nicotinic acid or its ester, such as Ethyl Nicotinate-d4.[2] This starting material would then be subjected to reduction using a strong reducing agent, for instance, Lithium aluminum deuteride (LiAlD4), to yield the desired this compound. The workup would involve standard extraction and purification techniques, such as column chromatography, to isolate the final product.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies.[5][6]

Metabolic Pathway Elucidation:

By introducing this compound into a biological system, researchers can trace its metabolic fate.[6] The deuterium labels act as a "heavy" tag, allowing for the differentiation of the compound and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry. This enables the identification of metabolic pathways and the characterization of metabolic products.

Pharmacokinetic Studies:

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial.[5] Co-administering a deuterated version of a drug with the non-deuterated version (the "light" compound) allows for the simultaneous tracking of both species. This "cassette dosing" approach can provide valuable information on the drug's half-life, clearance, and potential for drug-drug interactions.

Quantitative Analysis using Mass Spectrometry:

This compound is an ideal internal standard for the quantification of its non-deuterated analog in biological matrices such as plasma, urine, and tissue homogenates. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for its distinct detection by a mass spectrometer, enabling accurate and precise quantification of the target analyte.

Workflow for a Typical Metabolic Study:

Caption: An experimental workflow for a metabolic study using this compound.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the protons on the pyridine ring at positions 2, 4, 5, and 6 will be absent. The remaining signals will be from the methylene (-CH2-) and hydroxyl (-OH) protons of the methanol group. The expected chemical shifts for the non-deuterated analog in CDCl3 are approximately 4.67 ppm for the methylene protons and a variable shift for the hydroxyl proton.[4]

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all six carbon atoms. The carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling. The chemical shifts will be very similar to those of the non-deuterated compound.

-

²H NMR: A deuterium NMR spectrum would show a single resonance corresponding to the four deuterium atoms on the pyridine ring.

Mass Spectrometry (MS):

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 113.15, which is 4 mass units higher than that of the non-deuterated analog (m/z 109.13). The fragmentation pattern will be useful for structural confirmation and for developing selective reaction monitoring (SRM) methods for quantitative analysis. Expected fragments would arise from the loss of the hydroxyl group and cleavage of the pyridine ring.

Infrared (IR) Spectroscopy:

The IR spectrum will be very similar to that of 3-Pyridinemethanol. Key absorptions will include a broad O-H stretching band around 3300 cm⁻¹ and C-O stretching around 1030 cm⁻¹. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, the safety precautions for the non-deuterated 3-Pyridinemethanol should be followed. It is considered hazardous and may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

Recommended Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.[5]

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines, particularly in the fields of drug metabolism and pharmacokinetics. Its stable isotope label allows for precise and accurate tracking and quantification in complex biological systems. This guide has provided a comprehensive overview of its chemical and physical properties, potential synthetic routes, applications, and handling considerations. By understanding the principles of its use and the associated analytical techniques, researchers can effectively leverage this compound to advance their scientific investigations.

References

-

Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]

-

Chemical-Suppliers. This compound | CAS 258854-74-9. [Link]

-

Pubmed. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. [Link]

-

Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Pharmaffiliates. CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4. [Link]

-

PubChem. 3-Pyridinemethanol. [Link]

-

OSTI.GOV. Synthesis of deuterated methyl pyridines. [Link]

Sources

- 1. This compound | 258854-74-9 [chemicalbook.com]

- 2. This compound CAS#: 258854-74-9 [m.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Pyridinemethanol(100-55-0) 1H NMR spectrum [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]

Introduction: The Significance of Deuterated 3-Pyridinemethanol in Modern Research

<_-3.5_2.5> ## An In-depth Technical Guide on the Synthesis and Purification of 3-Pyridine-methanol-d4

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone of contemporary chemical and biomedical research.[1][2] this compound, a deuterated analog of 3-pyridinemethanol, serves as a powerful tool in a variety of scientific disciplines, including drug discovery, metabolic studies, and mechanistic investigations.[3][4] The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, can significantly alter the pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability.[3][5] This "kinetic isotope effect" is a direct consequence of the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.

This guide provides a comprehensive overview of the synthetic routes and purification strategies for this compound, tailored for researchers and professionals in the fields of chemistry and drug development. We will delve into the underlying principles of various deuteration techniques, offer detailed experimental protocols, and discuss the critical analytical methods for ensuring the isotopic purity and structural integrity of the final product.

Part 1: Synthetic Strategies for the Preparation of this compound

The synthesis of this compound primarily involves the introduction of deuterium atoms into a precursor molecule, followed by conversion to the desired alcohol. The choice of synthetic route often depends on the desired labeling pattern, the availability of starting materials, and the required isotopic enrichment.

Reductive Deuteration of 3-Pyridine Carboxylic Acid Derivatives

A common and effective approach involves the reduction of a deuterated 3-pyridine carboxylic acid derivative. This method offers a high degree of control over the incorporation of deuterium at the methanol moiety.

1.1.1. Synthesis of Nicotinic-d4 Acid: The synthesis can commence with the deuteration of the pyridine ring of a suitable precursor. One potential route involves the hydrolysis of a deuterated ethyl nicotinate.[4][6]

1.1.2. Reduction to this compound: The resulting deuterated nicotinic acid can then be reduced to the corresponding alcohol. Common reducing agents for this transformation include lithium aluminum deuteride (LiAlD₄) or other metal hydrides. The use of a deuterated reducing agent ensures the introduction of deuterium at the benzylic position.

Hydrogen Isotope Exchange (HIE) Reactions

Hydrogen Isotope Exchange (HIE) represents a powerful strategy for introducing deuterium into organic molecules, particularly at specific positions.[7]

1.2.1. C4-Selective Deuteration via Phosphonium Salts: A notable method for site-selective deuteration of pyridines involves the formation of phosphonium salts.[8] This process allows for the selective installation of deuterium at the 4-position of the pyridine ring.[8] While this method does not directly yield this compound, it highlights a sophisticated approach to selective deuteration of the pyridine core.

1.2.2. Metal-Catalyzed HIE: Transition metal catalysts, such as those based on iridium or Raney Nickel, can facilitate the exchange of hydrogen for deuterium using D₂O as the deuterium source.[8][9] These methods can offer high levels of deuterium incorporation under relatively mild conditions.

Electrochemical C-H Deuteration

Recent advancements have demonstrated the utility of electrochemical methods for the C-H deuteration of pyridine derivatives.[8][9] This approach offers a metal-free and environmentally friendly alternative, often with high chemo- and regioselectivity, using D₂O as the deuterium source.[9]

Experimental Workflow: A Generalized Synthetic Approach

Caption: A generalized workflow for the synthesis and purification of this compound.

Part 2: Advanced Purification Methodologies

The purification of isotopically labeled compounds is a critical step to ensure high chemical and isotopic purity. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating the desired deuterated compound from unreacted starting materials, byproducts, and partially deuterated species.

| Parameter | Typical Conditions for HPLC Purification |

| Column | Reverse-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile/methanol (with or without modifiers like TFA or formic acid) |

| Detection | UV-Vis at a wavelength where the pyridine ring absorbs (e.g., ~260 nm) |

| Flow Rate | Dependent on column dimensions |

| Injection Volume | Scaled according to the amount of crude product |

Flash Column Chromatography

For larger scale purifications, flash column chromatography using silica gel is a common and effective method. The polarity of the eluent system is optimized to achieve good separation between the product and impurities.

Part 3: Analytical Characterization and Quality Control

A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.[10][11] No single technique can provide all the necessary information, making a multi-faceted approach crucial.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the position and extent of deuterium incorporation.[5][12]

-

¹H NMR (Proton NMR): The disappearance or reduction in the intensity of proton signals at specific positions provides direct evidence of deuteration.[12]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.[12]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the overall level of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecule.[5]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is particularly valuable for resolving the isotopic distributions of deuterated compounds, allowing for the calculation of the average deuterium incorporation.[5][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling chromatography with mass spectrometry allows for the separation of components in a mixture before mass analysis, providing a powerful tool for assessing purity and isotopic distribution.[10][11]

Workflow for Analytical Characterization

Caption: A streamlined workflow for the analytical characterization of this compound.

Part 4: Detailed Experimental Protocols

Disclaimer: The following protocols are generalized and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol 1: Reduction of Ethyl Nicotinate-d4 with LiAlD₄

Objective: To synthesize this compound via the reduction of a deuterated ester precursor.

Materials:

-

Ethyl nicotinate-d4

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterated water (D₂O)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, suspend LiAlD₄ in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl nicotinate-d4 in anhydrous THF and add it dropwise to the LiAlD₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

-

Carefully quench the reaction by the dropwise addition of D₂O at 0 °C.

-

Add a saturated aqueous solution of sodium sulfate to form a granular precipitate.

-

Filter the mixture and wash the solid with THF.

-

Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Silica gel (appropriate mesh size)

-

Eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol)

-

Standard column chromatography setup

Procedure:

-

Prepare a silica gel column in the chosen eluent system.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Conclusion

The synthesis and purification of this compound require a careful selection of synthetic strategies and rigorous analytical characterization. The methods outlined in this guide provide a solid foundation for researchers to produce high-quality, isotopically enriched material for their specific applications. The continued development of novel deuteration techniques will undoubtedly further expand the accessibility and utility of such valuable labeled compounds in scientific research.

References

- A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals | Journal of the American Chemical Society. (2018-01-29).

- Background and current work of deuteration for pyridine derivatives A... - ResearchGate.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. (2025-11-04).

- Deuterium labelling studies and proposed mechanism for the pyridinium... - ResearchGate.

- A Comparative Guide to the Quantitative Analysis of Deuteration Levels in Synthesized Compounds - Benchchem.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025-11-05).

- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (2022-02-18).

- Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PMC - PubMed Central. (2024-07-18).

- Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry.

- Buy this compound | 258854-74-9 - Smolecule. (2024-04-14).

- This compound CAS#: 258854-74-9 - ChemicalBook.

- Principles and Characteristics of Isotope Labeling - Creative Proteomics.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate.

- Isotopic labeling - Wikipedia.

Sources

- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy this compound | 258854-74-9 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound CAS#: 258854-74-9 [m.chemicalbook.com]

- 7. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity and Enrichment of 3-Pyridine-methanol-d4

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, analysis, and quality control of 3-Pyridine-methanol-d4. It delves into the critical aspects of isotopic purity and enrichment, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of Deuterium Labeling in Drug Development

Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium (²H or D), has become an invaluable strategy in modern drug discovery and development.[1] This "deuterium fortification" can strategically alter a molecule's metabolic profile, often leading to improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity.[1] this compound, a deuterated analogue of a common structural motif in pharmaceuticals, serves as a critical building block and internal standard in these endeavors.[2] Ensuring the precise isotopic purity and enrichment of such labeled compounds is paramount for the integrity and reproducibility of preclinical and clinical studies.

This guide will navigate the essential techniques and logical frameworks for the synthesis and rigorous analysis of this compound, emphasizing the self-validating systems required for scientific trustworthiness.

Part 1: Synthesis of this compound - A Proposed Pathway

While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established chemical transformations. The proposed synthesis involves the deuteration of the pyridine ring of a suitable precursor, followed by the reduction of a functional group to the hydroxymethyl moiety.

A logical approach involves the reduction of a deuterated nicotinic acid ester, such as methyl nicotinate-d4, using a deuterated reducing agent. This strategy ensures the incorporation of deuterium at all four positions of the pyridine ring and the methylene group.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Experimental Causality:

-

Esterification: The initial step involves the esterification of commercially available nicotinic acid-d4 with methanol in the presence of a catalytic amount of sulfuric acid. This reaction proceeds via a standard Fischer esterification mechanism to yield methyl nicotinate-d4.[3][4]

-

Reduction: The crucial deuteration step is the reduction of the ester functionality of methyl nicotinate-d4. The use of a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), is proposed.[5] This reagent will reduce the ester to the corresponding alcohol, incorporating a deuterium atom into the newly formed methylene group, thus yielding this compound. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF).

Part 2: Analytical Methodologies for Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment is a critical quality control step. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive and robust analytical strategy.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound, thereby allowing for the calculation of isotopic enrichment.[6] Time-of-Flight (TOF) mass analyzers are particularly well-suited for this purpose due to their high mass accuracy and resolution.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Create a dilute working solution (e.g., 1 µg/mL) for injection.[7]

-

For quantitative analysis, an internal standard, such as a different isotopologue of 3-pyridinemethanol, can be used.

-

-

Instrumentation and Parameters:

-

Liquid Chromatograph: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is suitable for retaining the polar 3-pyridinemethanol.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to aid ionization.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for pyridine-containing compounds.

-

Acquisition Mode: Full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Record the full scan mass spectrum of the eluting this compound peak.

-

Extract the ion chromatograms (EICs) for the monoisotopic mass of the fully deuterated compound and all potential isotopologues (d0 to d3).

-

Integrate the peak areas of each EIC.

-

Correct the measured intensities for the natural isotopic abundance of carbon-13.

-

Calculate the isotopic enrichment using the following formula:

% Isotopic Enrichment = [ (Intensity of d4 isotopologue) / (Sum of intensities of all isotopologues) ] x 100

-

| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured Intensity (Arbitrary Units) | Corrected Intensity |

| d0 (C₆H₇NO) | 110.0606 | - | - |

| d1 | 111.0669 | - | - |

| d2 | 112.0732 | - | - |

| d3 | 113.0795 | - | - |

| d4 (C₆H₃D₄NO) | 114.0858 | - | - |

Note: The table above is a template. Actual measured intensities will vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the positions of deuterium incorporation and for quantifying the degree of deuteration at specific sites.[1] Both ¹H NMR and ²H NMR are valuable in this context.

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound into a clean, dry NMR tube.[8]

-

Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.[7]

-

Dissolve the sample and standard in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals overlapping with the analyte.[8][9]

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[7]

-

¹H NMR:

-

²H NMR:

-

A dedicated deuterium probe or a broadband probe tuned to the deuterium frequency is required.

-

Due to the lower gyromagnetic ratio of deuterium, more scans are typically needed to achieve adequate signal-to-noise compared to ¹H NMR.[10]

-

-

-

Data Analysis:

-

¹H NMR:

-

Integrate the residual proton signals at the positions expected to be deuterated.

-

Integrate a well-resolved signal from a non-deuterated part of the molecule (if any) or the internal standard.

-

The percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a fully protonated reference signal.

-

-

²H NMR:

-

The presence of signals in the ²H NMR spectrum directly confirms the incorporation of deuterium.

-

The chemical shifts in the ²H spectrum will be very similar to the corresponding proton chemical shifts.[10]

-

Quantitative ²H NMR can be performed by integrating the deuterium signals relative to a deuterated internal standard.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like 3-pyridinemethanol, GC-MS can be a valuable technique for assessing purity and, with appropriate calibration, isotopic enrichment. Derivatization is often employed to improve chromatographic behavior and mass spectral characteristics of polar compounds.

-

Sample Preparation (Derivatization):

-

To a small, dry vial, add a known amount of this compound.

-

Add a suitable solvent (e.g., pyridine or acetonitrile).

-

Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which is effective for derivatizing hydroxyl groups.[11]

-

Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless injector.

-

Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan to identify the derivatized product and selected ion monitoring (SIM) for quantitative analysis of isotopologues.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound.

-

Analyze the mass spectrum to confirm the structure of the derivative.

-

In SIM mode, monitor the molecular ions or characteristic fragment ions of the different isotopologues.

-

Calculate isotopic enrichment based on the integrated peak areas of the selected ions.

-

Part 3: Integrated Analytical Workflow

A robust quality control strategy for this compound integrates the strengths of multiple analytical techniques.

Caption: Integrated workflow for isotopic analysis.

Conclusion

The rigorous determination of isotopic purity and enrichment of this compound is a non-negotiable aspect of its use in drug development and research. This guide has outlined a comprehensive approach, from a proposed synthesis to a multi-faceted analytical strategy. By integrating the complementary strengths of HRMS, NMR, and GC-MS, researchers can ensure the quality and reliability of this critical deuterated building block, thereby upholding the principles of scientific integrity and contributing to the development of safer and more effective medicines.

References

-

NMR Sample Preparation. University of Missouri-St. Louis. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(4), 499-507. Available at: [Link]

-

CAS No: 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4 | Pharmaffiliates. Available at: [Link]

-

Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. Metabolites, 9(10), 229. Available at: [Link]

-

Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass spectrometry reviews, 36(4), 501–530. Available at: [Link]

-

Antúnez, O., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of mass spectrometry : JMS, 49(10), 1075–1085. Available at: [Link]

-

Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature protocols, 1(2), 749–754. Available at: [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]

-

Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Available at: [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

-

Prebihalo, G. S., et al. (2021). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. Metabolomics, 17(1), 1. Available at: [Link]

-

Lautie, M. F., & Leygue, N. (1991). Synthesis of deuterated methyl pyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 29(7), 813-822. Available at: [Link]

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. ResearchGate. Available at: [Link]

-

Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

-

Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(11), 3334. Available at: [Link]

-

3-Pyridinemethanol. PubChem. Available at: [Link]

-

Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 93. Available at: [Link]

-

SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of analytical science and technology, 10(1), 29. Available at: [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 209. Available at: [Link]

-

Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Catalysis Communications, 146, 106634. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Modern Research

An In-Depth Technical Guide to 3-Pyridine-methanol-d4 A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, precision is paramount. Stable isotope-labeled compounds are indispensable tools that provide a level of analytical certainty and metabolic insight that is otherwise unattainable. This compound, the deuterated analogue of 3-Pyridinemethanol (also known as nicotinyl alcohol), stands as a prime example of such a tool.[1][2][3][4][5] Its utility stems from the subtle yet significant mass difference imparted by the four deuterium atoms on the pyridine ring.

This guide offers a comprehensive overview of this compound, moving beyond simple data points to explain the causality behind its applications. We will explore its synthesis, physicochemical properties, and, most critically, its role as an internal standard in quantitative analysis and as a tool in metabolic studies. The principles discussed herein are foundational for any researcher leveraging isotopically labeled compounds to achieve robust and reliable experimental outcomes.

Core Physicochemical Properties

The fundamental identity of a chemical compound is rooted in its physical and chemical properties. For a stable isotope-labeled compound, these properties are nearly identical to its unlabeled counterpart, with the key distinction being its increased molecular weight. This distinction is the very basis of its utility in mass spectrometry.

| Property | Value | Source(s) |

| CAS Number | 258854-74-9 | [1][2][3][4][6] |

| Molecular Formula | C₆H₃D₄NO | [1][2][4] |

| Molecular Weight | 113.15 g/mol | [1][2][3][4] |

| Synonyms | 3-Pyridine-2,4,5,6-d4-methanol | [3][4] |

| Physical Appearance | Brown Oil | [3][4] |

| Solubility | Soluble in Chloroform | [3] |

Synthesis and Isotopic Incorporation

The synthesis of this compound is conceptually linked to the synthesis of its non-deuterated parent molecule, 3-Pyridinemethanol. Standard synthetic routes for 3-Pyridinemethanol often involve the reduction of a carboxylic acid or its ester derivative, such as nicotinic acid or methyl nicotinate, using reducing agents like sodium borohydride in methanol.[7] Another established pathway is the reduction of 3-cyanopyridine.

The introduction of deuterium is typically achieved in one of two ways:

-

Using Deuterated Starting Materials: The most direct approach involves utilizing a deuterated precursor, such as d5-pyridine, and carrying out subsequent chemical transformations to introduce the hydroxymethyl group. This method ensures high levels of deuterium incorporation at specific, predefined positions.[8]

-

Hydrogen-Deuterium (H/D) Exchange: This technique involves exposing the target molecule or a precursor to a deuterium source, often D₂O, under catalytic conditions (e.g., using transition metals like nickel or electrocatalysis) to swap hydrogen atoms for deuterium.[9]

The choice of method is dictated by the desired deuteration pattern, yield, and the economic feasibility of the starting materials. For applications in mass spectrometry, a high degree of isotopic purity is essential to prevent signal overlap with the unlabeled analyte.[8]

Core Applications in Research & Development

The primary value of this compound lies in its application as a tool to enhance the precision and scope of chemical and biological investigations.

The Gold Standard: Internal Standardization in Quantitative Analysis

In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS), an internal standard (IS) is critical for achieving accuracy and precision.[10][11] The IS is added in a known, fixed concentration to every sample, calibrator, and quality control sample. Its purpose is to correct for variations that can occur during sample processing (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization efficiency).

Why this compound is an Ideal Internal Standard: A stable isotope-labeled internal standard is considered the "gold standard" because it behaves almost identically to the unlabeled analyte during sample preparation and chromatographic separation.[9][12] It co-elutes with the analyte, experiencing the same matrix effects and extraction efficiencies. However, due to its higher mass, it is easily distinguished by the mass spectrometer. The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which remains stable even if sample loss occurs.[12]

Caption: LC-MS/MS workflow using a deuterated internal standard.

This protocol provides a validated, step-by-step methodology for using this compound as an internal standard to quantify its unlabeled analogue in a biological matrix.

-

Preparation of Stock Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 3-Pyridinemethanol and dissolve in 10 mL of methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

-

Preparation of Calibration Standards and Working Solutions:

-

Analyte Working Solutions: Perform serial dilutions of the Analyte Stock solution with a 50:50 methanol:water mixture to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.[12]

-

-

Sample Preparation (Protein Precipitation): [12]

-

Aliquot 50 µL of plasma samples (calibrators, quality controls, unknowns) into a 96-well plate.

-

To each well, add 10 µL of the Internal Standard Working Solution (100 ng/mL).

-

Add 150 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable C18 reversed-phase column with a gradient elution profile (e.g., mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

-

MRM Transition for 3-Pyridinemethanol: Monitor the transition from the protonated parent ion to a characteristic product ion.

-

MRM Transition for this compound: Monitor the corresponding transition, which will be shifted by +4 Da.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the nominal concentration of the calibration standards.[12]

-

Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.

-

Determine the concentration of 3-Pyridinemethanol in the unknown samples by interpolating their peak area ratios from the regression line.

-

Enhancing Metabolic Stability in Drug Discovery (ADME)

A major challenge in drug development is overcoming rapid metabolic breakdown of a drug candidate, which leads to poor pharmacokinetic properties. Metabolism often occurs via cytochrome P450 (CYP) enzymes, which frequently catalyze the oxidation of C-H bonds.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom is replaced by a deuterium atom.[8] The C-D bond is stronger than the C-H bond, requiring more energy to break. By strategically placing deuterium at sites on a molecule that are known to be metabolically vulnerable, researchers can significantly slow down the rate of metabolism.[13][14] This can lead to:

-

Improved drug half-life and exposure.

-

Reduced formation of potentially toxic metabolites.

-

More consistent patient-to-patient dosing.

The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), exemplifies this principle's success. By replacing hydrogen with deuterium in two methoxy groups of tetrabenazine, its metabolic breakdown was slowed, leading to a more favorable pharmacokinetic profile for treating Huntington's disease.[8][13] While this compound is primarily used as an analytical standard, its deuterated pyridine ring serves as a model for how such modifications can be applied to pyridine-containing drug candidates to enhance their metabolic stability.[15][16]

Tracers for Mechanistic and ADME Studies

Radiolabeled compounds (e.g., with ³H or ¹⁴C) have historically been used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs.[17] While stable isotope-labeled compounds like this compound do not emit radiation, they can serve a similar purpose in studies analyzed by mass spectrometry. By administering the deuterated compound, researchers can track its metabolic fate and differentiate its metabolites from endogenous compounds, providing clear insights into metabolic pathways.[9][13]

Conclusion

References

-

Chemical-Suppliers.com. This compound | CAS 258854-74-9. [Link]

-

Pharmaffiliates. 3-Pyridine Methanol-d4 | CAS No : 258854-74-9. [Link]

-

Environmental Protection Agency. III Analytical Methods. [Link]

-

PubChem. 3-Pyridinemethanol. [Link]

-

Deshmukh, M., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

-

Macmillan Group, Princeton University. Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Kubas, G. J., et al. (2024). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. [Link]

-

ResearchGate. Applications of deuteration and methods for H/D exchange. [Link]

-

Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]

-

Wang, Y., et al. (2025). Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Frommel, E. (1958). [Research on the Vascular Effects of 3-pyridinemethanol]. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]

-

Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

-

Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

-

Obach, R. S. (2004). The use of radiolabeled compounds for ADME studies in discovery and exploratory development. Current Drug Metabolism. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 258854-74-9 [chemicalbook.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. env.go.jp [env.go.jp]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Commercial Sourcing and Evaluation of 3-Pyridine-methanol-d4

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the commercial landscape for 3-Pyridine-methanol-d4 (CAS No. 258854-74-9), a deuterated isotopologue of a versatile pyridine building block. Intended for professionals in pharmaceutical research and organic synthesis, this document outlines the scientific significance of deuterium labeling, details major commercial suppliers, and presents a systematic workflow for the procurement and quality assurance of this critical research chemical. By synthesizing supplier data with best-practice evaluation protocols, this guide serves as an essential resource for ensuring the timely and quality-controlled acquisition of this compound for advanced research and development applications.

The Strategic Importance of this compound in Modern R&D

Chemical Identity and Structure

This compound is a stable, isotopically labeled version of 3-Pyridine-methanol where four hydrogen atoms on the pyridine ring have been substituted with deuterium.

-

Chemical Name: 3-Pyridine-2,4,5,6-d4-methanol[1]

-

Synonyms: 3-(Hydroxymethyl)pyridine-d4, Nicotinic alcohol-d4[2]

The non-labeled parent compound, 3-Pyridine-methanol, is a widely used building block in the synthesis of fine chemicals and pharmaceuticals due to its reactive hydroxymethyl group and the versatile pyridine nucleus.[6] The introduction of deuterium atoms imparts unique properties that are highly valuable in specific scientific applications.

The "Deuterium Advantage" in Drug Development

The strategic incorporation of deuterium into a molecule is a powerful tool in medicinal chemistry.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond can be significantly slower than that of a C-H bond if it is the rate-limiting step in a reaction.

This principle has profound implications in drug development:

-

Enhanced Metabolic Stability: By replacing hydrogen with deuterium at sites of metabolic attack (e.g., by Cytochrome P450 enzymes), the rate of drug metabolism can be slowed. This can lead to improved pharmacokinetic (PK) profiles, such as a longer drug half-life, reduced dosing frequency, and potentially lower total drug exposure needed for therapeutic effect.[9][10]

-

Internal Standards for Mass Spectrometry: Deuterated compounds are the gold standard for use as internal standards in quantitative bioanalysis (e.g., LC-MS/MS assays). Since they are chemically identical to the analyte but have a different mass, they co-elute and experience similar ionization effects, allowing for highly accurate quantification in complex biological matrices.[10][11]

-

Mechanistic Studies: The KIE allows researchers to probe reaction mechanisms and elucidate biosynthetic pathways.[10][11]

This compound serves as a crucial starting material for synthesizing deuterated drug candidates or their metabolites, enabling these advanced studies.[12]

Commercial Suppliers and Market Availability

The procurement of high-purity, isotopically enriched compounds is a critical first step for any research program. This compound is available from a range of specialized chemical suppliers.

Key Supplier Landscape

The market for stable isotope-labeled compounds is serviced by a mix of large chemical distributors and specialized niche suppliers. For this compound, several vendors have been identified as reliable sources.

Identified Commercial Suppliers Include:

-

Pharmaffiliates[12]

-

ChemicalBook, which lists several suppliers including Medical Isotopes, Inc.[5]

-

Clearsynth Canada INC.[1]

It is important to note that while larger suppliers like Thermo Fisher Scientific supply the non-deuterated parent compound, 3-(Hydroxymethyl)pyridine, their catalogs may not always list the deuterated analogue directly.[14][15]

Comparative Supplier Data

For ease of comparison, the following table summarizes key procurement data for this compound from prominent suppliers. Researchers should always verify the most current information directly with the supplier before ordering.

| Supplier | Catalog Number | Stated Purity/Grade | Molecular Formula | CAS Number | Notes |

| United States Biological | 020258[4] | Highly Purified[4] | C₆H₃D₄NO[4] | 258854-74-9[4] | Available in 10mg size. Listed as a brown oil.[4] |

| Santa Cruz Biotechnology | sc-226205 | Research Use Only | C₆H₃D₄NO[3] | 258854-74-9[3] | Product intended for proteomics research applications.[3] |

| Pharmaffiliates | N/A | High Purity | C₆H₃D₄NO[12] | 258854-74-9[12] | Useful in organic synthesis.[12] |

Best-Practice Procurement and Quality Assurance Workflow

Acquiring a specialized chemical like this compound requires more than simply placing an order. A rigorous validation process is essential to ensure experimental integrity.

Step-by-Step Sourcing and Verification Protocol

-

Initial Screening: Identify 2-3 potential suppliers from the list above or through chemical search platforms.

-

Request Documentation: Before purchase, contact the supplier's technical support to request a lot-specific Certificate of Analysis (CoA) and a Material Safety Data Sheet (MSDS) .

-

CoA Evaluation (The Trustworthiness Pillar): The CoA is the most critical document. Scrutinize it for the following:

-

Identity Confirmation: Ensure the analysis (e.g., by ¹H-NMR, MS) confirms the structure and mass of this compound. In the ¹H-NMR, look for the absence or significant reduction of signals corresponding to the 2,4,5, and 6 positions of the pyridine ring.

-

Chemical Purity: This is typically determined by GC or HPLC and should ideally be ≥97%.

-

Isotopic Purity (Enrichment): This is the most crucial parameter for a deuterated compound. It is often determined by mass spectrometry. Look for a statement of isotopic enrichment (e.g., "98 atom % D"). This value indicates the percentage of molecules that contain the desired deuterium labels. High isotopic purity is essential for minimizing interference in MS-based assays.

-

-

Supplier Vetting: Consider the supplier's reputation, ISO certification status (e.g., ISO 9001), and customer service responsiveness.

-

Purchase and Incoming QC: Upon receipt, perform an in-house identity check if possible (e.g., via MS) to verify that the delivered material matches the CoA.

Sourcing Workflow Diagram

The following diagram illustrates the logical flow for sourcing and qualifying this compound.

Caption: Workflow for sourcing and quality control of this compound.

Handling, Storage, and Safety

Proper handling is crucial to maintain the integrity of the compound.

-

Storage: United States Biological recommends storage at room temperature (RT).[4] However, as a best practice for valuable and potentially hygroscopic reagents, it is advisable to store the compound in a tightly sealed container in a cool, dry place, or within a desiccator.

-

Form: The compound is described as a brown oil.[4]

-

Solubility: It is soluble in chloroform.[4]

-

Safety: Always consult the manufacturer-provided MSDS before handling. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is an enabling tool for modern pharmaceutical research, offering distinct advantages in metabolic studies and bioanalysis. While the compound is commercially available from several specialized suppliers, researchers must adopt a rigorous procurement and validation workflow. By carefully evaluating the Certificate of Analysis, with a particular focus on isotopic purity, and verifying material identity upon receipt, scientists can ensure the quality and reliability of their starting materials, thereby safeguarding the integrity and success of their research outcomes.

References

-

3-Pyridine Methanol-d4 from United States Biological. Biosave. [Link]

-

This compound | CAS 258854-74-9. Chemical-Suppliers.com. [Link]

-

Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]

-

CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4. Pharmaffiliates. [Link]

-

Applications of Deuterium in Medicinal Chemistry. ACS Publications. [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group, Princeton University. [Link]

-

Applications of Deuterium in Medicinal Chemistry. PubMed. [Link]

-

The Versatility of 3-Pyridinemethanol in Fine Chemical Synthesis. Hopax Fine Chemicals. [Link]

Sources

- 1. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3-pyridinemethanol suppliers USA [americanchemicalsuppliers.com]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. This compound | 258854-74-9 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy this compound | 258854-74-9 [smolecule.com]

- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. biosave.com [biosave.com]

- 14. 3-(Hydroxymethyl)pyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. 3-(Hydroxymethyl)pyridine, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Storage and Stability of 3-Pyridine-methanol-d4

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of 3-Pyridine-methanol-d4 (CAS: 258854-74-9). Moving beyond simple procedural lists, this document delves into the underlying chemical principles governing its stability, offering field-proven protocols to ensure both the chemical and isotopic integrity of this critical analytical standard.

Introduction: The Imperative of Purity

This compound is a deuterated analogue of 3-Pyridinemethanol, commonly employed as an internal standard in mass spectrometry-based bioanalytical and metabolic studies. The strategic incorporation of four deuterium atoms provides a distinct mass shift, essential for accurate quantification. However, the utility of any deuterated standard is contingent upon its purity. Two primary concerns dictate the handling of this compound: chemical stability (preventing degradation into other molecules) and isotopic stability (preventing the exchange of deuterium for protium). This guide addresses both, providing the scientific rationale and actionable protocols to mitigate these risks.

Section 1: Core Principles of Stability

Understanding the vulnerabilities of this compound is fundamental to its preservation. The primary threats are atmospheric moisture, temperature, light, and oxygen.

-

Isotopic Exchange (H-D Exchange): The deuterium atoms on the pyridine ring are generally stable due to the strength of the aromatic Carbon-Deuterium (C-D) bond. However, any labile protons in the environment, particularly from water (H₂O), can pose a risk for exchange under certain conditions. The non-deuterated form, 3-Pyridinemethanol, is known to be highly hygroscopic, meaning it readily absorbs moisture from the air[1]. This property is assumed to be retained in its deuterated counterpart, making atmospheric moisture the most significant threat to its isotopic purity[2].

-

Chemical Degradation:

-

Oxidation: As a primary alcohol, the hydroxymethyl group is susceptible to oxidation, which could yield the corresponding aldehyde (3-pyridinecarboxaldehyde-d4) or carboxylic acid (nicotinic acid-d4)[3]. This process can be accelerated by elevated temperatures, oxygen, and light.

-

Hygroscopicity: The compound is described by suppliers as a "brown oil"[5][6]. Its hygroscopic nature can lead to the absorption of water, which not only risks H-D exchange but can also act as a medium for hydrolytic degradation, especially if acidic or basic impurities are present[2].

-

Section 2: Recommended Storage and Handling Protocols

To maintain the integrity of this compound, a multi-faceted approach to storage and handling is required.

Long-Term Storage

The primary objective for long-term storage is to create an environment that is cold, dry, dark, and inert.

| Parameter | Condition | Rationale |

| Temperature | 2-8°C | Recommended by multiple suppliers[6]. This temperature range slows potential chemical degradation kinetics without the need for specialized ultra-low temperature freezers. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing H-D exchange and oxidation[2][7]. |

| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from light[4]. A Polytetrafluoroethylene (PTFE)-lined cap provides a superior seal against moisture ingress compared to other liner materials. |

| State | Neat Oil (as supplied) | Storing the compound neat minimizes interactions with solvents that could introduce impurities or facilitate degradation. |

Causality Behind the Choices: While one supplier notes room temperature storage is acceptable, the more conservative 2-8°C is recommended as a best practice[6][8]. This is because the kinetics of most degradation reactions are significantly reduced at lower temperatures. The use of an inert gas backfill is not merely a suggestion but a critical step. Each time a vial is opened, the headspace is saturated with ambient air containing ~1-3% water vapor, which is readily absorbed by a hygroscopic substance. An inert gas flush displaces this moist air.

Workflow for Aliquotting and Daily Use

To prevent contamination of the primary stock, it is imperative to create smaller, working aliquots.

Section 3: Self-Validating Stability Assessment Protocols

Trust in a standard is built on verification. The following protocols empower the user to assess the stability and purity of their material.

Protocol 1: Assessment of Isotopic Purity via ¹H NMR

Objective: To quantify the degree of deuteration and detect any potential H-D exchange by observing residual proton signals.

Methodology:

-

Sample Preparation: Accurately dissolve a small amount (e.g., 1-2 mg) of this compound in a suitable anhydrous deuterated solvent (e.g., Chloroform-d, Acetone-d6) in an NMR tube that has been oven-dried to remove residual moisture.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.

-

Analysis:

-

Integrate the residual proton signals at the positions expected to be deuterated (positions 2, 4, 5, and 6 of the pyridine ring).

-

Integrate a signal corresponding to a non-deuterated, stable part of the molecule or a known internal standard. In this case, the methylene protons (-CH₂OH) can serve as an internal reference, assuming the hydroxyl proton is exchanged with the solvent.

-

Calculate the isotopic purity by comparing the integrals of the residual aromatic protons to the integral of the reference methylene protons.

-

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions, which is crucial for developing stability-indicating analytical methods[2].

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours[2].

-

Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24 hours[2].

-

Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours.

-

Photolytic Degradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and stored under the same conditions[2].

-

Thermal Degradation: Heat the solution at 60°C for 24 hours in the dark.

-

-

Analysis: Following exposure, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating method such as LC-MS/MS. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Section 4: Summary of Stability-Influencing Factors

The chemical and isotopic integrity of this compound is a function of controlling its environment. The diagram below illustrates the relationship between environmental stressors and the resulting degradation pathways.

Conclusion

The stability of this compound is not an inherent property but a state that must be actively maintained. By understanding its vulnerabilities—namely its hygroscopicity and susceptibility to oxidation—and implementing rigorous handling protocols, researchers can ensure its chemical and isotopic integrity. The core tenets of preservation are cold, dark, dry, and inert conditions. Aliquotting from a properly maintained primary stock is crucial for preventing widespread contamination. Finally, employing self-validating analytical techniques like NMR and forced degradation studies provides the ultimate assurance of quality for this essential analytical standard.

References

-

This compound | CAS 258854-74-9 | Chemical-Suppliers . [Link]

-

CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4 | Pharmaffiliates . [Link]

-

3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem . [Link]

-

Deuterated - Solvents, Reagents & Accessories - Chromservis . [Link]

-

What is the storage conditions and protocol for deuterated standards of organic compounds? | ResearchGate . [Link]

-

Deuterated Chloroform - Gas Isotopes | Special Gases . [Link]

-

TR-P991632 - this compound | 258854-74-9 . [Link]

-

Safety Data Sheet: Methanol D4 - Carl ROTH . [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed . [Link]

Sources

- 1. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. ckgas.com [ckgas.com]

- 8. usbio.net [usbio.net]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of 3-Pyridine-methanol-d4

Introduction: The Significance of Deuteration in Research

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools. 3-Pyridine-methanol-d4, a deuterated analog of 3-Pyridinemethanol, offers researchers a stable, non-radioactive tracer for a multitude of applications, including mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative bioanalysis.[1] The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a molecule, often leading to a reduced rate of metabolism due to the kinetic isotope effect.[2] This property can enhance the pharmacokinetic profile of drug candidates and provide deeper insights into drug metabolism and disposition.

This guide provides an in-depth technical overview of the safety data and handling precautions for this compound. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, this document synthesizes information from the well-characterized non-deuterated analog, 3-Pyridinemethanol, and integrates best practices for the handling of deuterated and hygroscopic compounds. This approach ensures a robust framework for the safe and effective utilization of this valuable research chemical.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and application.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 3-Pyridine-2,4,5,6-d4-methanol | [3] |

| CAS Number | 258854-74-9 | [3] |

| Molecular Formula | C₆H₃D₄NO | [3] |

| Molecular Weight | 113.15 g/mol | [3] |

| Appearance | Brown Oil | [3] |

| Solubility | Soluble in Chloroform | [4] |

| Storage Temperature | 2-8°C Refrigerator | [3] |

Hazard Identification and Risk Assessment

As a specific toxicological profile for this compound is not available, the hazard identification is based on the data for its non-deuterated counterpart, 3-Pyridinemethanol. While deuteration can alter the metabolic rate, the intrinsic toxicological properties are generally considered to be similar.[5]

GHS Classification (based on 3-Pyridinemethanol): [6][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[6]

Hazard Statements (H-phrases): [6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements (P-phrases): [4][6]

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] |

| P264 | Wash skin thoroughly after handling.[6] | |

| P271 | Use only outdoors or in a well-ventilated area.[6][7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][7] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[6] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[6] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[7] | |

| P362 | Take off contaminated clothing and wash before reuse.[6] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6][8] |

Safe Handling and Storage Protocols

The following protocols are designed to minimize risk and ensure the integrity of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of effective engineering controls and appropriate PPE.

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.[9]

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[8]

-

Skin Protection: Wear nitrile or butyl rubber gloves to prevent skin contact. A lab coat should be worn at all times.[9]

-

Respiratory Protection: If working outside of a fume hood where inhalation risk is present, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10]

Handling Procedures

Given that 3-Pyridinemethanol is hygroscopic, it is crucial to handle its deuterated analog with care to prevent moisture absorption, which can compromise isotopic purity.[8][11]

-

Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture.

-

Inert Atmosphere: For highly sensitive applications, handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.

-

Dispensing: Use clean, dry glassware and tools for transferring the compound. Avoid generating dust or aerosols.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[8]

Storage

Proper storage is critical to maintaining the chemical and isotopic integrity of this compound.

-

Container: Keep the container tightly sealed when not in use.[6]

-

Temperature: Store in a refrigerator at 2-8°C.[3]

-

Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7][8]

-

Moisture Control: For long-term storage, consider placing the container inside a desiccator to protect it from moisture.

First-Aid and Emergency Procedures

In the event of exposure or a spill, prompt and appropriate action is essential.

Exposure Response

Caption: Emergency first-aid procedures for different exposure routes.

-

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Spill Management and Disposal

A systematic approach to spill management and waste disposal is crucial for laboratory safety and environmental protection.

Spill Response Workflow

Caption: Step-by-step workflow for managing a chemical spill.

-

Evacuate and Ventilate: For large spills, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[6]

-

Containment: Wear appropriate PPE and contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.[6][8]

-